[2-(2-Bromophenyl)cyclopropyl]methanamine
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Overview
Description
[2-(2-Bromophenyl)cyclopropyl]methanamine is a chemical compound with the molecular formula C10H12BrN and a molecular weight of 226.12 g/mol It is characterized by the presence of a bromophenyl group attached to a cyclopropylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromophenyl)cyclopropyl]methanamine typically involves the reaction of 2-bromophenylacetic acid with cyclopropylamine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond, followed by reduction to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromophenyl)cyclopropyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[2-(2-Bromophenyl)cyclopropyl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(2-Bromophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
[1-(4-Bromophenyl)cyclopropyl]methanamine: Similar structure with a bromine atom at the para position of the phenyl ring.
2-(2-Bromophenyl)cyclopropylmethanamine: Contains an additional phenyl group attached to the methanamine moiety.
Uniqueness
[2-(2-Bromophenyl)cyclopropyl]methanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
[2-(2-bromophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H12BrN/c11-10-4-2-1-3-8(10)9-5-7(9)6-12/h1-4,7,9H,5-6,12H2 |
InChI Key |
WYOKWGHFWKWDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=CC=C2Br)CN |
Origin of Product |
United States |
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